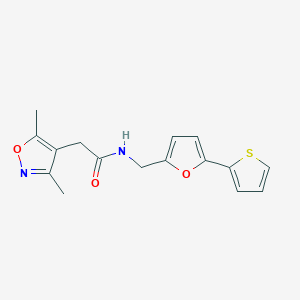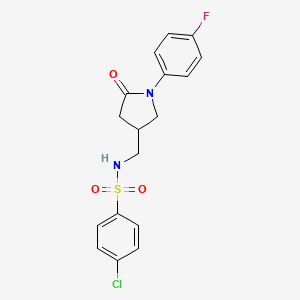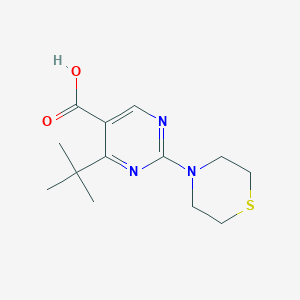![molecular formula C22H17N3O3S B2462007 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895022-16-9](/img/structure/B2462007.png)
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17N3O3S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Applications in Vascular Endothelial Growth Factor Inhibition
- VEGFR-2 Inhibition : Analogues similar to the given compound have shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This is significant for the treatment of cancers, as VEGFR-2 plays a crucial role in angiogenesis and tumor growth. One particular analogue demonstrated high kinase selectivity and robust efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
2. Luminescent and Mechanochemical Properties
- Enhanced Emission and Multi-stimuli Response : Related compounds have been found to exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in certain solvent conditions. Additionally, these compounds demonstrate mechanochromic properties, displaying multi-stimuli responsiveness, which could be valuable in materials science and sensor technologies (Srivastava et al., 2017).
3. Antibacterial Potential
- Activity Against Bacterial Strains : Some analogues have been synthesized and tested for antibacterial activity, showing promising results especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited significant antibacterial activity at non-cytotoxic concentrations, indicating potential as antibacterial agents (Palkar et al., 2017).
4. Anticancer and Antiproliferative Activities
- Potential in Cancer Treatment : Several synthesized derivatives of similar compounds have shown interesting biological properties, such as antimicrobial and antiproliferative activities. One particular derivative demonstrated notable inhibitory effect against HCT-116 cancer cells, suggesting its potential as an anti-proliferative agent in cancer treatment (Mansour et al., 2020).
5. Theoretical Investigations in Drug Applications
- Computational Calculations and Molecular Docking : Theoretical investigations and molecular docking studies have been conducted on some derivatives to understand their potential as drugs for conditions like malaria and COVID-19. These studies help in predicting the biological activity and interaction of these compounds with biological targets (Fahim & Ismael, 2021).
6. Crystal Structure Analysis
- Structural Insights : The crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives have been explored, providing insights into the molecular conformations and interactions that may be important for their biological activities (Artheswari et al., 2019).
7. Insecticidal Properties
- Biochemical Impacts on Insects : Some derivatives have been studied for their insecticidal properties, particularly against the cotton leafworm. These studies help in understanding the toxicological and biochemical impacts of these compounds on insects, indicating potential use in pest control (Soliman et al., 2020).
特性
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-21(16-6-2-1-3-7-16)25(14-15-5-4-8-23-13-15)22-24-17-11-18-19(12-20(17)29-22)28-10-9-27-18/h1-8,11-13H,9-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAJUMZQNGASML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2461924.png)
![(E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2461928.png)

![9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2461931.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2461932.png)


![4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461936.png)
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(Trifluoromethyl)spiro[2.3]hexan-5-one](/img/structure/B2461939.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2461943.png)
![3-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2461944.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2461945.png)